Boc-N-methyl-DL-Leucine

Description

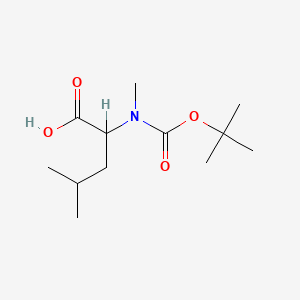

Boc-N-methyl-DL-Leucine, also known as tert-butoxycarbonyl-N-methyl-DL-leucine, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Properties

IUPAC Name |

4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJFAOXATCRIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53363-89-6 | |

| Record name | NSC334323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-methyl-DL-Leucine typically involves the protection of the amino group of N-methyl-DL-leucine with a Boc group. This can be achieved by reacting N-methyl-DL-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Acid-Catalyzed Cleavage

The Boc group is removed under acidic conditions, typically using:

Mechanistic Insights

-

HCl-Catalyzed Reaction :

Kinetic studies reveal a second-order dependence on HCl concentration (rate = k[HCl]²[substrate]) . The proposed mechanism involves: -

TFA-Catalyzed Reaction :

Exhibits an inverse dependence on trifluoroacetate concentration due to competitive ion pairing. Excess TFA accelerates the reaction by shifting equilibrium toward the protonated intermediate .

Comparative Reaction Rates

| Acid Catalyst | Solvent System | Kinetic Order (Acid) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| HCl | Toluene/IPA | 2nd order | 0.067 L²/mol²·s | |

| H₂SO₄ | Toluene/IPA | 2nd order | 0.052 L²/mol²·s | |

| TFA | DCM | Inverse 1st order | 0.12 L/mol·s |

Stability Under Basic Conditions

The Boc group is stable to mild bases (e.g., NaHCO₃) but susceptible to strong bases (e.g., NaOH), leading to:

Half-Life in Basic Media :

| Base | Concentration | Temperature | Half-Life |

|---|---|---|---|

| NaOH | 1 M | 25°C | 2–4 h |

| NaHCO₃ | 0.1 M | 25°C | >48 h |

Scientific Research Applications

Boc-N-methyl-DL-Leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, providing stability and protection to the amino group during the synthesis process.

Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of stable and bioactive peptides.

Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides.

Mechanism of Action

The primary mechanism of action of Boc-N-methyl-DL-Leucine involves the protection of the amino group through the formation of a Boc-protected derivative. This protection prevents unwanted side reactions during peptide synthesis and allows for selective deprotection under acidic conditions. The Boc group is stable under basic conditions but can be removed by treatment with acids like TFA, leading to the formation of the free amino group .

Comparison with Similar Compounds

Boc-N-methyl-DL-Leucine can be compared with other Boc-protected amino acids such as Boc-L-leucine and Boc-D-leucine. While all these compounds serve as protecting groups for amino acids, this compound is unique due to the presence of a methyl group on the nitrogen atom, which can influence its reactivity and stability .

Similar Compounds

Boc-L-leucine: A Boc-protected derivative of L-leucine.

Boc-D-leucine: A Boc-protected derivative of D-leucine.

Boc-N-methyl-L-leucine: A similar compound with a methyl group on the nitrogen atom but derived from L-leucine.

Biological Activity

Boc-N-methyl-DL-leucine, a derivative of leucine, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group and N-methylation. This compound has garnered attention for its significant role in peptide synthesis and its biological activities, particularly in enhancing the stability and functionality of peptides.

- Molecular Formula : CHNO

- Molecular Weight : 245.32 g/mol

- Melting Point : 55-60 °C

- Boiling Point : 338.2 °C (predicted)

- Density : 1.053 g/cm³ (predicted)

- pKa : 4.04 (predicted)

These properties make this compound suitable for various applications in biochemistry and medicinal chemistry.

1. Peptide Synthesis Enhancement

This compound is primarily utilized in peptide synthesis due to its ability to improve the stability and permeability of peptides. The incorporation of N-methylated amino acids into peptides results in:

- Increased Proteolytic Stability : Peptides containing N-methylated amino acids are less susceptible to enzymatic degradation, which is crucial for therapeutic applications .

- Altered Conformation : The N-methyl group influences the conformational dynamics of peptides, potentially enhancing their binding affinity to targets such as receptors or enzymes .

2. Therapeutic Applications

Research indicates that this compound can be pivotal in developing therapeutic peptides. Its unique properties allow for:

- Enhanced Membrane Permeability : This characteristic facilitates better absorption and bioavailability of peptide drugs .

- Potential Use in Drug Design : The ability to modify peptide structures with N-methylated amino acids opens avenues for designing more effective drugs with tailored pharmacokinetics .

Case Study 1: Stability in Therapeutic Peptides

A study evaluated the stability of a peptide drug modified with this compound compared to its unmodified counterpart. The results demonstrated that the modified peptide exhibited significantly higher stability against proteolytic enzymes, suggesting its potential as a more effective therapeutic agent.

Case Study 2: Membrane Permeability

Research involving cell cultures showed that peptides containing this compound had improved cellular uptake compared to traditional peptides. This finding supports the hypothesis that N-methylation enhances membrane permeability, making it a valuable modification in drug design.

Comparative Analysis

| Property | This compound | Standard Leucine |

|---|---|---|

| Proteolytic Stability | High | Moderate |

| Membrane Permeability | Enhanced | Standard |

| Conformational Flexibility | Altered | Standard |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.